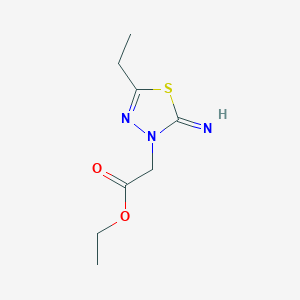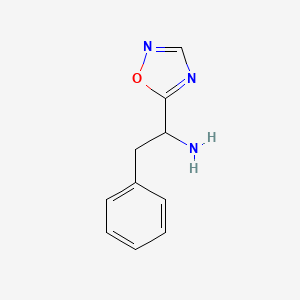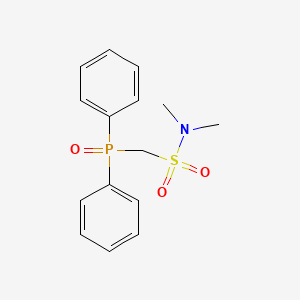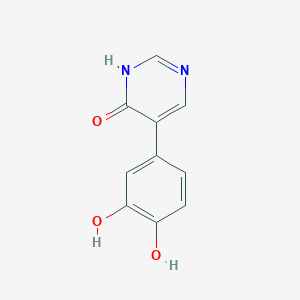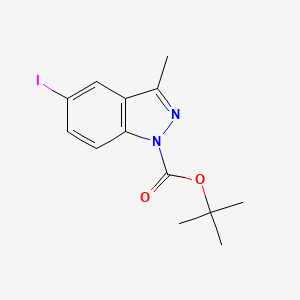
tert-Butyl 5-iodo-3-methyl-1H-indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-iodo-3-methyl-1H-indazole-1-carboxylate is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a tert-butyl ester group, an iodine atom, and a methyl group attached to the indazole ring.
Preparation Methods
The synthesis of tert-Butyl 5-iodo-3-methyl-1H-indazole-1-carboxylate typically involves the iodination of a precursor indazole compound. One common method involves the reaction of 3-methyl-1H-indazole-1-carboxylic acid with iodine and a suitable oxidizing agent in the presence of a base. The resulting iodinated product is then esterified with tert-butyl alcohol under acidic conditions to yield the final compound .
Chemical Reactions Analysis
tert-Butyl 5-iodo-3-methyl-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can lead to the formation of corresponding oxo derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Scientific Research Applications
tert-Butyl 5-iodo-3-methyl-1H-indazole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential drug candidates for treating cancer, inflammation, and infectious diseases.
Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions due to its ability to interact with specific biological targets.
Material Science: It is used in the development of novel materials with unique properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of tert-Butyl 5-iodo-3-methyl-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the tert-butyl ester group can influence the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
tert-Butyl 5-iodo-3-methyl-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:
tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate: This compound has an amino group instead of an iodine atom, which can lead to different biological activities and chemical reactivity.
tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate: The presence of a bromine atom instead of iodine can affect the compound’s reactivity in substitution and coupling reactions.
tert-Butyl 5-iodo-1H-indazole-1-carboxylate: This compound lacks the methyl group, which can influence its steric and electronic properties.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
1180526-39-9 |
|---|---|
Molecular Formula |
C13H15IN2O2 |
Molecular Weight |
358.17 g/mol |
IUPAC Name |
tert-butyl 5-iodo-3-methylindazole-1-carboxylate |
InChI |
InChI=1S/C13H15IN2O2/c1-8-10-7-9(14)5-6-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3 |
InChI Key |
SLHFWIFNCKFKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=C2)I)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


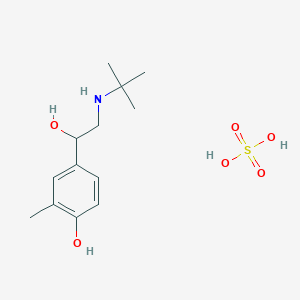
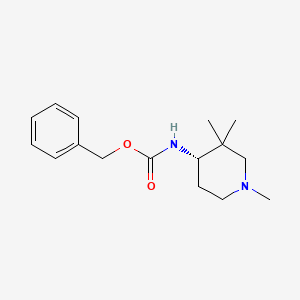
![6-Isopropylimidazo[1,2-a]pyrimidine](/img/structure/B13104196.png)
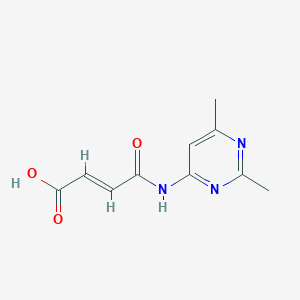
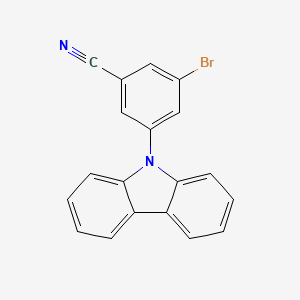
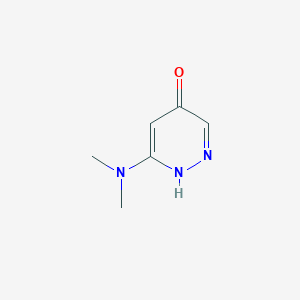
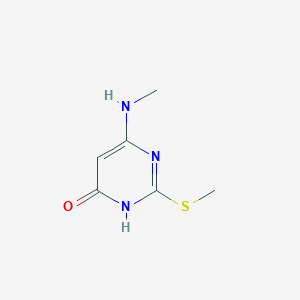
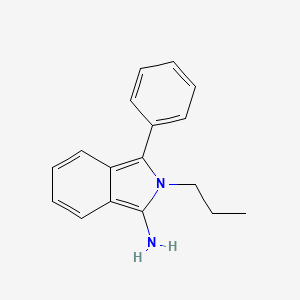
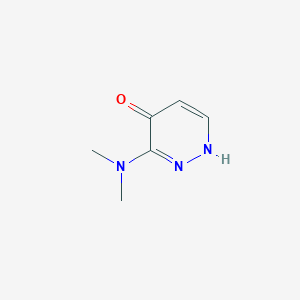
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B13104250.png)
